(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Overview
Description
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.204. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
The compound has been utilized in the development of efficient, regioselective synthesis methods for heterocyclic amides. An example includes the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This process involves the formation of an intimate ion pair as a key step, validated by density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
Structural Characterization
The compound has been integral in the synthesis and structural characterization of isostructural thiazoles with fluorophenyl groups. These synthesized materials, upon crystallization, offer insights into molecular conformations and intermolecular interactions, highlighting the compound's utility in material science (Kariuki et al., 2021).
Molecular Aggregation Studies
Studies on molecular aggregation, especially in organic solvent solutions, have utilized similar compounds to understand the effects of substituent group structure on molecule aggregation interactions. This research is vital for designing materials with specific optical properties (Matwijczuk et al., 2016).
Crystal Structure Analysis
The synthesis and crystal structure analysis of substituted thiophenes have revealed a wide spectrum of biological activities and applications in pharmaceuticals and material science. This highlights the importance of these compounds in the development of new materials and drugs (Nagaraju et al., 2018).
Antitumor Activity
Compounds structurally related to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol have been synthesized and tested for antitumor activity. These studies are crucial for the development of new chemotherapeutic agents (Tang & Fu, 2018).
Density Functional Theory (DFT) Study
DFT studies on boric acid ester intermediates with benzene rings have provided insights into molecular structures, electrostatic potential, and physicochemical properties, essential for the design of functional materials (Huang et al., 2021).
Properties
IUPAC Name |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVTPNVCHCMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651470 | |
Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018297-63-6 | |
Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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